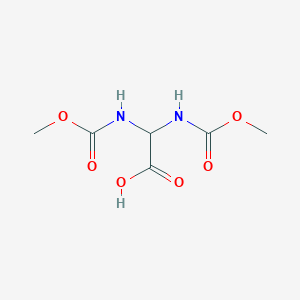

2,2-Bis((methoxycarbonyl)amino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Bis((methoxycarbonyl)amino)acetic acid” is a chemical compound with the molecular formula C6H10N2O6 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10) . This code provides a unique representation of the compound’s molecular structure .

Applications De Recherche Scientifique

Synthesis of New Compounds

A study by Abood (2010) detailed the synthesis of new 1,3-oxazepine derivatives from new Schiff bases, leveraging compounds related to 2,2-Bis((methoxycarbonyl)amino)acetic acid. These derivatives are considered potential antibiotics, showcasing the compound's role in creating new therapeutic agents (Abood, 2010).

Photodecarboxylation Properties

Shigemoto et al. (2021) explored zinc photocages constructed using derivatives of meta-nitrophenylacetic acid, including methoxy derivatives, for photodecarboxylation. This research illustrates the compound's utility in developing photocages with high quantum yields, significant for biological applications (Shigemoto et al., 2021).

Antibacterial and Antifungal Activities

Research has shown that Schiff bases, which can be synthesized using derivatives of this compound, display a variety of biological actions, including antibacterial and antifungal activities. These findings suggest the compound's derivatives could be valuable in developing new antimicrobial agents (Abood, 2010).

Coordination Chemistry and MRI Contrast Agents

Nonat et al. (2012) synthesized new bispidine ligands related to picolinic acid, including derivatives of this compound. These complexes showed increased stability and high relaxivities, useful for MRI contrast agents. This research underscores the compound's potential in improving diagnostic imaging (Nonat et al., 2012).

Corrosion Inhibition

Kaya et al. (2016) investigated amino acids, including derivatives with functional groups related to this compound, for their corrosion inhibitive performance. The study found that these amino acids offer significant protection against corrosion, highlighting potential applications in materials science (Kaya et al., 2016).

Propriétés

IUPAC Name |

2,2-bis(methoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXMXLOUCPJOLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C(=O)O)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)

![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)